Anemarrhenasaponin II
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Overview
Description
Anemarrhenasaponin II is a steroidal saponin compound isolated from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse pharmacological activities, including anti-inflammatory and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anemarrhenasaponin II involves the extraction and purification from the rhizomes of Anemarrhena asphodeloides. The process typically includes:
Extraction: The rhizomes are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification processes on a larger scale. Optimization of solvent use and chromatographic conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: Anemarrhenasaponin II undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds within the steroidal structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or alkyl halides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of steroidal saponins and their derivatives.
Mechanism of Action
Anemarrhenasaponin II exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Anemarrhenasaponin II is compared with other steroidal saponins isolated from Anemarrhena asphodeloides, such as:
- Anemarrhenasaponin I
- Timosaponin AIII
- Timosaponin BIII
Uniqueness:
- This compound exhibits higher cytotoxicity against certain cancer cell lines compared to its analogs .
- Timosaponin AIII is noted for its anti-cancer and anti-inflammatory activities .
- Timosaponin BIII shows significant inhibitory effects on nitric oxide production and inflammation .
These comparisons highlight the distinct pharmacological profiles of each compound, with this compound standing out for its potent cytotoxic effects.
Properties
CAS No. |
163047-22-1 |
---|---|
Molecular Formula |
C39H66O14 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
2-[2-[[3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H66O14/c1-17(2)8-13-39(48)18(3)25-33(53-39)29(44)26-21-7-6-19-14-20(9-11-37(19,4)22(21)10-12-38(25,26)5)49-36-34(31(46)28(43)24(16-41)51-36)52-35-32(47)30(45)27(42)23(15-40)50-35/h17-36,40-48H,6-16H2,1-5H3 |
InChI Key |
ZNTKLBZCLHHWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O |
Origin of Product |
United States |
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